molecular formula C13H17N3O3 B5793207 1-ethyl-4-(2-nitrobenzoyl)piperazine

1-ethyl-4-(2-nitrobenzoyl)piperazine

Cat. No.: B5793207
M. Wt: 263.29 g/mol
InChI Key: SCNUASIDRRLCNB-UHFFFAOYSA-N
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Description

1-ethyl-4-(2-nitrobenzoyl)piperazine, also known as ENBPI, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ENBPI is a potent and selective agonist of the dopamine D2 receptor, which plays a crucial role in regulating the brain's reward and pleasure systems.

Mechanism of Action

1-ethyl-4-(2-nitrobenzoyl)piperazine acts as a selective agonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the dopamine D2 receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP) and activates downstream signaling pathways. The activation of the dopamine D2 receptor by this compound also leads to the modulation of ion channels and the regulation of intracellular calcium levels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, this compound has been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area, which is a key brain region involved in reward processing and addiction. This compound has also been shown to enhance synaptic plasticity and long-term potentiation in the hippocampus, which is a brain region involved in learning and memory. In addition, this compound has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which can affect neuronal signaling and behavior.

Advantages and Limitations for Lab Experiments

1-ethyl-4-(2-nitrobenzoyl)piperazine has several advantages as a tool for scientific research. It is a highly selective agonist of the dopamine D2 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can limit its usefulness in animal studies. In addition, this compound can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-ethyl-4-(2-nitrobenzoyl)piperazine and its potential applications in neuroscience. One direction is to investigate the effects of this compound on other dopamine receptor subtypes, such as the D1 receptor, which may have different effects on neuronal signaling and behavior. Another direction is to develop more stable and selective analogs of this compound that can be used in vivo for longer periods of time. Finally, this compound could be used in combination with other tools such as optogenetics and chemogenetics to investigate the complex interactions between different brain regions and circuits in health and disease.

Synthesis Methods

1-ethyl-4-(2-nitrobenzoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-ethylpiperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and stoichiometry of the reactants.

Scientific Research Applications

1-ethyl-4-(2-nitrobenzoyl)piperazine has been used extensively in scientific research as a tool to study the dopamine D2 receptor and its role in various physiological and pathological processes. For example, this compound has been used to investigate the effects of dopamine D2 receptor activation on neuronal activity, synaptic plasticity, and behavior in animal models. This compound has also been used to study the role of the dopamine D2 receptor in drug addiction, schizophrenia, and other neuropsychiatric disorders.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-14-7-9-15(10-8-14)13(17)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUASIDRRLCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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